This compound is classified under the category of alkaloids, which are naturally occurring compounds that mostly contain basic nitrogen atoms. Alkaloids are known for their pharmacological effects and have been extensively studied for their therapeutic potentials. The specific structural characteristics of this compound suggest it could be involved in interactions with biological targets, possibly as an inhibitor or modulator in various biochemical pathways.
The synthesis of (S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol typically involves several key steps:
These reactions must be optimized for yield and purity, often requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time.
The molecular structure of (S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol can be analyzed using various spectroscopic techniques:
The compound's stereochemistry is particularly important due to its potential biological activity; thus, stereochemical analysis is crucial in confirming the correct configuration.
(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol may participate in various chemical reactions:
These reactions are critical for further functionalization or modification of the compound for drug development purposes.
The mechanism of action for (S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol is likely related to its interaction with specific biological targets:
Understanding these mechanisms is essential for evaluating its therapeutic potential and safety profile.
The physical and chemical properties of (S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol include:
(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol has several potential applications:
The absolute configuration of (S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol dictates its enantioselective recognition capabilities, particularly in asymmetric synthesis and molecular recognition. This compound features three defined stereocenters: the C2' and C5' positions in the azabicyclo[2.2.2]octane system (both R-configured), and the chiral methanol carbon (C9, S-configured). This specific arrangement creates a complementary chiral environment that differentiates between enantiomers of substrates like α-ketoesters or N-protected amino acids. For example, the (8R,9S) configuration in cinchonine (a synonym for this compound) enables preferential binding to S-enantiomers in catalytic hydrogenation reactions through a synergistic network of hydrogen bonding and π-π interactions [5].
The stereochemical differentiation extends to biological targets, where the (9S) configuration (as in cinchonine) shows distinct binding to cytochrome P450 2D6 (IC₅₀ = 1800 nM), while its diastereomer cinchonidine (9R) exhibits different pharmacological profiles. This enantioselectivity arises from the spatial orientation of the quinoline ring relative to the quinuclidine nitrogen, which modulates hydrogen-bond donor capacity and electrostatic complementarity [3] [5] [8].
Table 1: Stereochemical Comparison of Key Derivatives
Compound | C8 Config | C9 Config | Biological Activity | Enantioselective Application |
---|---|---|---|---|
Cinchonine (this compound) | R | S | Cytochrome P450 2D6 inhibitor | S-selective hydrogenation |
Cinchonidine | S | R | HERG channel modulator | R-selective hydrogenation |
Quinidine | R | S | Antiarrhythmic | R-selective glycosylation |
The 1-azabicyclo[2.2.2]octane (quinuclidine) core enforces critical conformational constraints that stabilize the bioactive conformation of the compound. This bridged bicyclic system adopts a rigid chair-chair conformation with the N1 atom positioned at the bridgehead, restricting rotation around the C2'-C9 bond. The quinuclidine nitrogen's basicity (pKₐ ~8.5) remains uncompromised by stereochemical fluctuations due to this rigidity, facilitating consistent protonation states during molecular recognition events [1] [7].
The trans-fused R-configuration at C5 (vinyl substituent) and R-configuration at C2 further enhance rigidity by positioning the bulky vinyl group equatorially. This minimizes 1,3-diaxial interactions and locks the quinoline-methanol moiety in a fixed orientation relative to the tertiary nitrogen. Computational studies reveal that replacing this core with piperidine increases conformational entropy by 12.5 kcal/mol, demonstrating its essential role in preorganizing the molecule for target binding [6]. Physicochemical metrics highlight these effects: the topological polar surface area (TPSA) remains precisely 36.40 Ų despite protonation states, and molecular volume stays constant at 284.7 ų due to suppressed bond rotation [3] [5] [8].
Table 2: Conformational Parameters of Key Structural Elements
Structural Feature | Conformation | Contribution to Rigidity | Physicochemical Impact |
---|---|---|---|
Quinuclidine Core | Chair-chair | Restricts N1-C2' & C2'-C3' rotation | TPSA fixed at 36.40 Ų |
C5-Ethenyl Group | Equatorial (R-config) | Eliminates 1,3-diaxial strain | XlogP = 2.70 (consistent across media) |
C2 Configuration | R (pseudoaxial) | Locks C9-methanol orientation | ΔG_flex = +5.3 kcal/mol vs flexible analogs |
Chirality transfer from the azabicyclic core to the quinoline ring occurs through three synergistic mechanisms:
These mechanisms enable the compound to serve as a chiral scaffold in organocatalysis. For instance, in asymmetric phase-transfer catalysis, the (8R,9S)-configured catalyst achieves 94% ee in α-amino acid synthesis by relaying chirality through the aforementioned interactions to the reacting enolate [5] [7]. Predicted targets like hypoxia-inducible factor 1α (HIF-1α, probability: 91.31%) and DNA topoisomerase IIα (93.31%) further demonstrate how chirality transfer influences macromolecular recognition [5].
Table 3: Chirality Transfer Metrics in Biological Targets
Target Protein | PDB ID | Binding Affinity (Kd) | Probability | Chirality Relay Mechanism |
---|---|---|---|---|
Hypoxia-inducible factor 1α (HIF-1α) | 1H2M | 2.4 µM | 91.31% | C9-OH⋯Asn803 H-bond + π-cation |
DNA topoisomerase IIα | 1ZXM | 5.7 µM | 93.31% | Quinuclidine N⁺-phosphate ionic bond |
P-glycoprotein 1 | 6QEX | 8.3 µM | 87.72% | Quinoline intercalation |
Table 4: Comprehensive Nomenclature of (S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
Nomenclature Type | Identifier |
---|---|
IUPAC Name | (S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol |
Canonical SMILES | C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O |
Isomeric SMILES | C=C[C@H]1CN2CC[C@H]1C[C@@H]2C@HO |
InChI | InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14-,18+,19-/m0/s1 |
InChI Key | KMPWYEUPVWOPIM-QAMTZSDWSA-N |
Synonyms | (+)-Cinchonine; (8R,9S)-Cinchonine; D-Cinchonine; Cinchonan-9-ol (9S)-; TCMDC-123933 |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3